molecular formula C26H43Cl2NO3PPdS+ B15061646 Methanesulfonato[di-t-butyl(n-butyl)phosphine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane

Methanesulfonato[di-t-butyl(n-butyl)phosphine](2'-amino-1,1'-biphenyl-2-yl)palladium(II) dichloromethane

Cat. No.: B15061646
M. Wt: 658.0 g/mol
InChI Key: QCHCUQFPONGQFN-UHFFFAOYSA-N
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Description

Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane is a complex organometallic compound. It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity in catalyzing carbon-carbon bond formation, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

The synthesis of Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane involves several steps:

Chemical Reactions Analysis

Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane undergoes various types of chemical reactions:

Comparison with Similar Compounds

Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane is unique compared to other similar compounds due to its high efficiency and selectivity in catalysis. Similar compounds include:

These compounds share similar structural features but may differ in their catalytic activity and selectivity, making Methanesulfonatodi-t-butyl(n-butyl)phosphinepalladium(II) dichloromethane a preferred choice in many synthetic applications.

Q & A

Q. Basic: What is the role of the di-t-butyl(n-butyl)phosphine ligand in this palladium complex?

The di-t-butyl(n-butyl)phosphine ligand serves as a sterically bulky, electron-rich phosphine that stabilizes the palladium center and enhances oxidative addition in cross-coupling reactions. Its t-butyl groups provide steric protection to the metal center, reducing unwanted side reactions (e.g., β-hydride elimination), while the n-butyl chain modulates solubility in organic solvents. This ligand design is critical for improving catalytic turnover and selectivity, as noted in patents PCT/US2013/030779 and US 13/799620 .

Q. Basic: What are the recommended storage conditions to maintain the stability of this palladium catalyst?

The complex should be stored under inert atmosphere (e.g., argon or nitrogen) in a dark environment at 2–8°C to prevent ligand oxidation or palladium aggregation. Dichloromethane adducts, such as this compound, may degrade upon prolonged exposure to light or moisture, leading to reduced catalytic activity .

Q. Advanced: How does modifying the phosphine ligand structure influence catalytic efficiency in cross-coupling reactions?

Ligand modifications alter steric and electronic properties, directly impacting reaction rates and selectivity. For example:

  • Electron-rich ligands (e.g., di-t-butylphosphine) accelerate oxidative addition in aryl halide activation.
  • Bulky ligands (e.g., tri-i-propylphenyl groups) suppress undesired side reactions in sterically hindered substrates.
    Comparative studies of structurally similar palladacycles (e.g., t-BuXPhos vs. BINAP-based catalysts) show ligand-dependent differences in yields for Suzuki-Miyaura couplings (see page 242 in ) .

Q. Advanced: What analytical techniques are most effective for characterizing the structural integrity of this palladium complex?

Key techniques include:

  • X-ray crystallography for confirming coordination geometry (e.g., uses single-crystal X-ray studies to resolve Pd-ligand bonding).
  • 31P NMR to verify phosphine ligand coordination and purity.
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • TGA/DSC for assessing thermal stability and solvent adduct retention .

Q. Basic: What are the typical reaction solvents and conditions for Suzuki-Miyaura couplings using this catalyst?

Optimal solvents include toluene, dichloromethane, or DMF, with reaction temperatures ranging from 60–110°C. Base additives (e.g., Cs2CO3) and low catalyst loadings (0.5–2 mol%) are standard. For example, highlights the use of dichloromethane in ultrasonic-assisted reactions at 60°C .

Q. Advanced: How does the presence of dichloromethane as a solvent adduct affect the catalyst's reactivity and handling?

Dichloromethane stabilizes the palladium complex by occupying labile coordination sites, preventing ligand dissociation during storage. However, residual solvent may influence reaction kinetics by competing with substrates for coordination. Pre-drying the catalyst under vacuum (e.g., 10−3 mbar) before use is recommended to mitigate solvent interference .

Q. Basic: What is the significance of the 'Gen. 3' designation in this palladacycle catalyst series?

"Gen. 3" denotes third-generation palladacycles optimized for broad substrate scope and air/moisture tolerance. These improvements stem from ligand modifications (e.g., amino-biphenyl backbones) and methanesulfonate counterions, which enhance solubility and catalytic activity compared to earlier generations (referenced in Technical Note 15-1242, ) .

Q. Advanced: What strategies can be employed to mitigate palladium leaching and improve catalyst recyclability?

  • Ligand immobilization : Attaching phosphine ligands to solid supports (e.g., silica) reduces metal leaching.
  • Bidentate ligands : Use of chelating ligands (e.g., BINAP) enhances metal stability.
  • Flow chemistry : Continuous flow systems minimize catalyst degradation by reducing exposure to harsh conditions (patent US 6,395,916 in ) .

Q. Basic: How does the electronic nature of the amino substituent on the biphenyl ligand influence catalytic activity?

The electron-donating amino group (-NH2) facilitates reductive elimination steps by increasing electron density at the palladium center. This enhances catalytic turnover in coupling reactions, particularly for electron-deficient aryl halides (see page 243 in for comparative data) .

Q. Advanced: What are the key differences in catalytic performance between this complex and other palladacycles with different phosphine ligands?

Ligand Type Reaction Scope Turnover Frequency (TOF) Reference
Di-t-butyl(n-butyl)Broad aryl halides1.2 × 10^4 h⁻¹
BINAPChiral substrates8.5 × 10^3 h⁻¹
DPPF (ferrocene-based)Electron-rich substrates9.0 × 10^3 h⁻¹

Differences arise from steric bulk, electronic tuning, and chelation effects. For enantioselective reactions, BINAP or DTBPF ligands are preferred .

Properties

Molecular Formula

C26H43Cl2NO3PPdS+

Molecular Weight

658.0 g/mol

IUPAC Name

1-[ditert-butyl(sulfonato)phosphaniumyl]butane;dichloromethane;methane;palladium(2+);2-phenylaniline

InChI

InChI=1S/C12H10N.C12H27O3PS.CH2Cl2.CH4.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-16(11(2,3)4,12(5,6)7)17(13,14)15;2-1-3;;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H2;1H4;/q-1;;;;+2

InChI Key

QCHCUQFPONGQFN-UHFFFAOYSA-N

Canonical SMILES

C.CCCC[P+](C(C)(C)C)(C(C)(C)C)S(=O)(=O)[O-].C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd+2]

Origin of Product

United States

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